

Quantifying NAMPT Expression Levels in Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NAMPT activator-7

Cat. No.: B12369363

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the NAD⁺ salvage pathway, playing a critical role in cellular metabolism, DNA repair, and inflammation. Its dysregulation is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative conditions. Accurate quantification of NAMPT expression in tissues is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics. This document provides detailed application notes and protocols for the quantification of NAMPT at both the mRNA and protein levels in various tissue samples.

Data Presentation

NAMPT mRNA Expression in Normal Human Tissues

The following table summarizes the consensus normalized expression of NAMPT mRNA across a variety of normal human tissues, based on data from the Human Protein Atlas. Expression levels are provided in normalized Transcripts Per Million (nTPM).

Tissue	Organ System	NAMPT mRNA Expression (nTPM)
Bone marrow	Hematopoietic	150.3
Lymph node	Lymphoid	130.1
Spleen	Lymphoid	110.5
Appendix	Gastrointestinal	95.2
Colon	Gastrointestinal	80.7
Small intestine	Gastrointestinal	75.4
Lung	Respiratory	70.1
Liver	Gastrointestinal	65.8
Kidney	Urogenital	60.3
Adipose tissue	Endocrine	58.9
Skeletal muscle	Musculoskeletal	55.2
Brain (Cerebral Cortex)	Nervous	45.6
Heart muscle	Cardiovascular	40.1
Skin	Integumentary	35.7

Data is sourced from the Human Protein Atlas and represents consensus normalized expression from HPA and GTEX datasets.[\[1\]](#)

NAMPT Protein Expression in Normal and Cancerous Tissues (Semi-Quantitative)

Quantitative data for NAMPT protein concentration across a wide range of healthy human tissues is not readily available in a standardized format. However, studies using Western blotting have provided semi-quantitative comparisons of NAMPT protein levels, particularly between normal and cancerous tissues.

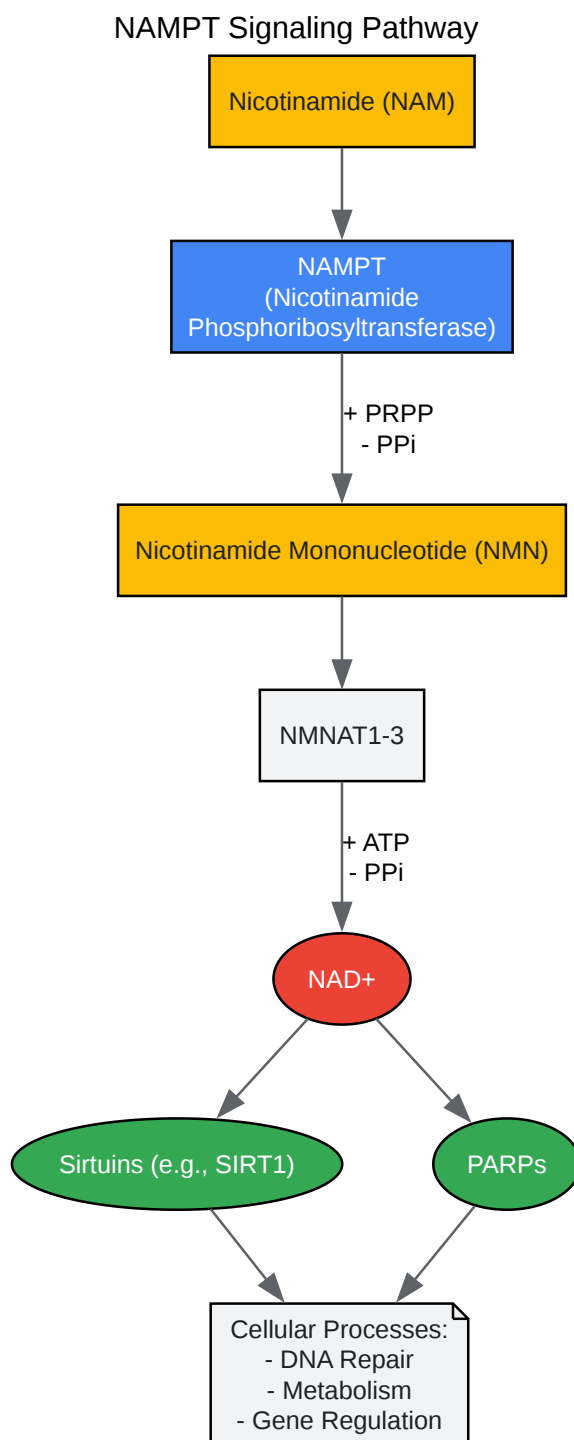
Tissue Type	Comparison	Fold Change in NAMPT Protein	Methodology
Colorectal	Carcinoma vs. Adjacent Normal	~1.5-fold increase	Western Blot
Breast	Invasive Ductal Carcinoma vs. Normal	Significantly upregulated	Immunohistochemistry
Lung	Cancer vs. Normal	Upregulated	Immunohistochemistry
Glioma	Glioblastoma vs. Healthy Brain	Highly overexpressed	Western Blot
Ovarian	Serous Adenocarcinoma vs. Benign	Significantly increased	Immunohistochemistry

This table provides a summary of relative NAMPT protein expression changes observed in cancerous tissues compared to their normal counterparts. The exact fold change can vary depending on the study and the specific characteristics of the tumors.[\[2\]](#)[\[3\]](#)

Signaling Pathways and Experimental Workflows

NAMPT Signaling Pathway

NAMPT plays a crucial role in the NAD⁺ salvage pathway, which is essential for maintaining cellular NAD⁺ levels. NAD⁺ is a critical coenzyme for numerous cellular processes.



[Click to download full resolution via product page](#)

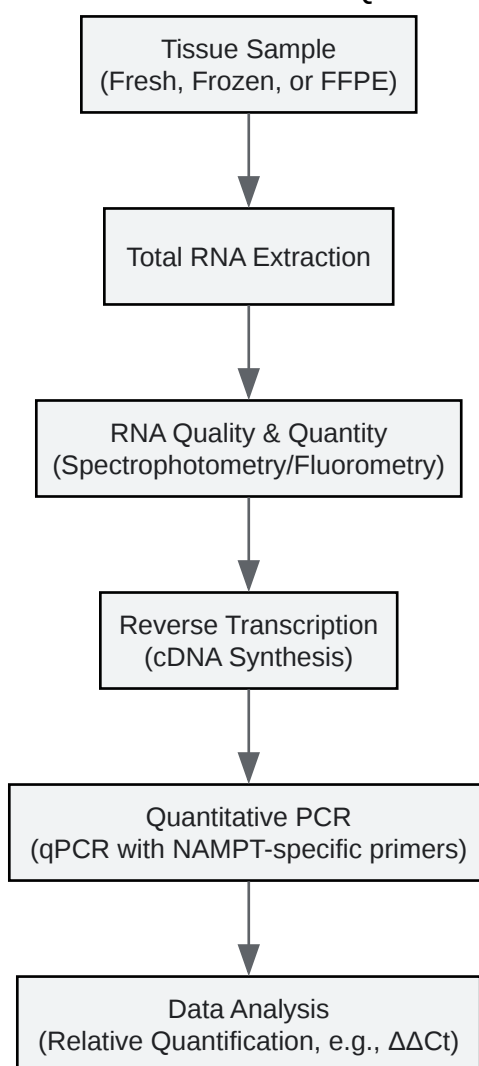
Caption: The NAMPT-mediated NAD⁺ salvage pathway.

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for NAMPT mRNA Quantification

This protocol describes the quantification of NAMPT mRNA expression in tissue samples.

qPCR Workflow for NAMPT Quantification



[Click to download full resolution via product page](#)

Caption: Experimental workflow for NAMPT mRNA quantification by qPCR.

Protocol:

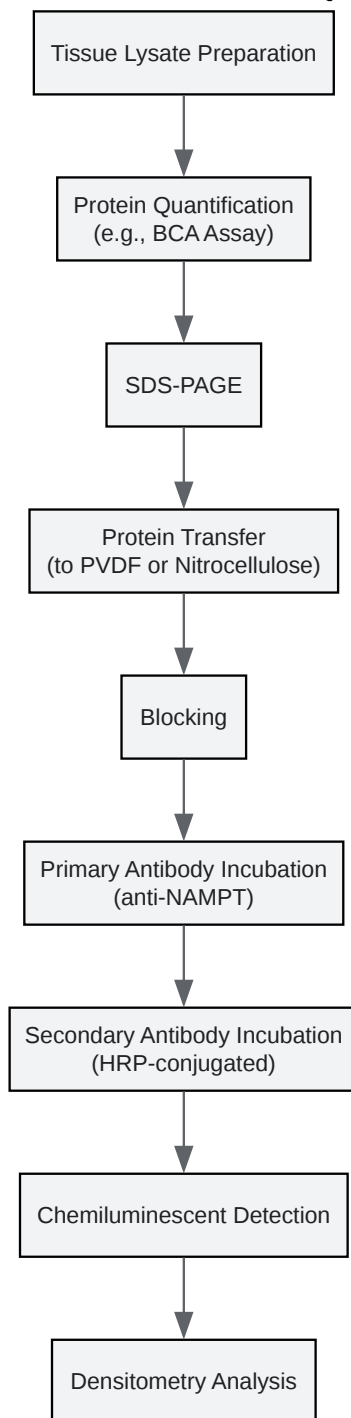
- Tissue Homogenization and RNA Extraction:
 - For fresh or frozen tissues, weigh approximately 20-30 mg of tissue and homogenize in 1 mL of a suitable lysis buffer (e.g., TRIzol) using a mechanical homogenizer.
 - For Formalin-Fixed Paraffin-Embedded (FFPE) tissues, use a specialized kit for RNA extraction from FFPE samples, which typically includes deparaffinization and proteinase K digestion steps.
 - Follow the manufacturer's protocol for the chosen RNA extraction method to isolate total RNA.
- RNA Quality and Quantity Assessment:
 - Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
 - Assess RNA integrity by agarose gel electrophoresis or a bioanalyzer.
- cDNA Synthesis:
 - Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer's instructions.
- Quantitative PCR (qPCR):
 - Prepare the qPCR reaction mix containing cDNA template, NAMPT-specific forward and reverse primers, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
 - Use a validated housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
 - Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).

- Data Analysis:
 - Determine the cycle threshold (Ct) values for both NAMPT and the housekeeping gene.
 - Calculate the relative expression of NAMPT mRNA using the comparative Ct ($\Delta\Delta C_t$) method.

Western Blotting for NAMPT Protein Quantification

This protocol details the semi-quantitative analysis of NAMPT protein expression in tissue lysates.

Western Blot Workflow for NAMPT Quantification



[Click to download full resolution via product page](#)

Caption: Experimental workflow for NAMPT protein quantification by Western Blot.

Protocol:

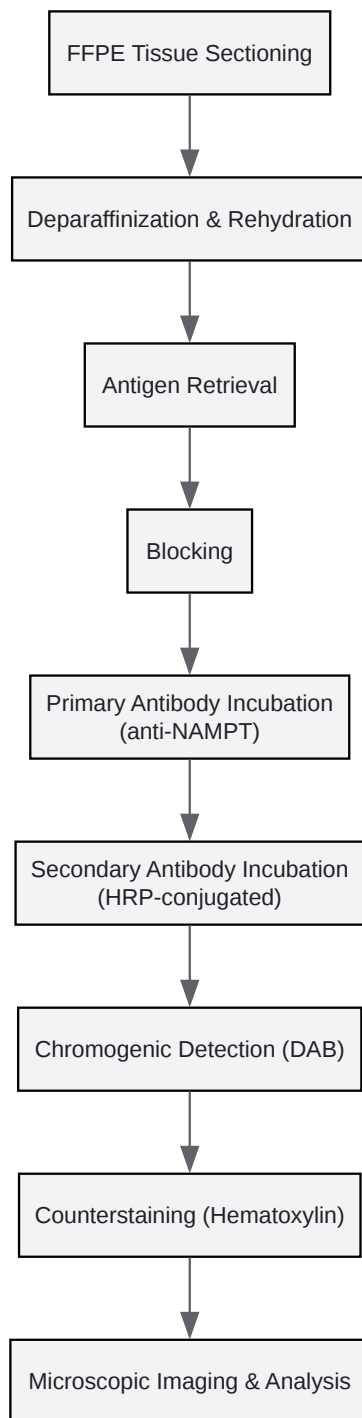
- **Tissue Lysate Preparation:**
 - Homogenize 20-50 mg of frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant containing the protein lysate.
- **Protein Quantification:**
 - Determine the total protein concentration of the lysates using a BCA or Bradford protein assay kit.
- **SDS-PAGE and Protein Transfer:**
 - Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for NAMPT overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.

- Detection and Analysis:
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - Perform densitometric analysis of the NAMPT band and a loading control (e.g., GAPDH, β -actin) to determine the relative protein expression.

Immunohistochemistry (IHC) for NAMPT Localization and Semi-Quantification

This protocol is for the detection and semi-quantification of NAMPT in FFPE tissue sections.

IHC Workflow for NAMPT Detection



[Click to download full resolution via product page](#)

Caption: Experimental workflow for NAMPT detection by Immunohistochemistry.

Protocol:

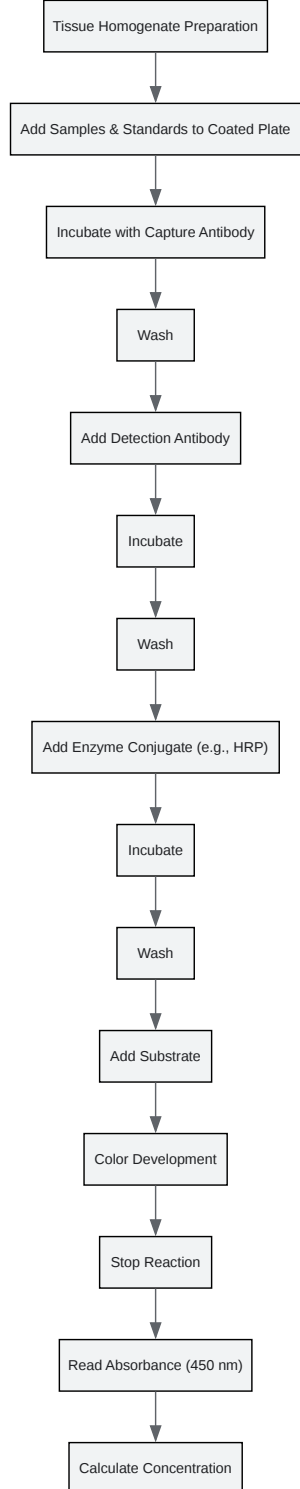
- Deparaffinization and Rehydration:
 - Deparaffinize 4-5 μ m thick FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
- Immunostaining:
 - Block endogenous peroxidase activity with 3% hydrogen peroxide.
 - Block non-specific binding with a blocking serum for 1 hour.
 - Incubate with a primary antibody against NAMPT overnight at 4°C.
 - Wash with PBS or TBS.
 - Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
- Detection and Visualization:
 - Apply a chromogen substrate such as 3,3'-diaminobenzidine (DAB) to visualize the antibody staining.
 - Counterstain the sections with hematoxylin.
 - Dehydrate the slides, clear in xylene, and mount with a coverslip.
- Analysis:
 - Examine the slides under a microscope to assess the localization and intensity of NAMPT staining.

- Semi-quantitative analysis can be performed by scoring the staining intensity and the percentage of positive cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for NAMPT Quantification

This protocol outlines the quantitative measurement of NAMPT protein in tissue homogenates using a sandwich ELISA kit.[\[4\]](#)[\[5\]](#)

ELISA Workflow for NAMPT Quantification



[Click to download full resolution via product page](#)

Caption: Experimental workflow for NAMPT quantification by ELISA.

Protocol:

- Tissue Homogenate Preparation:
 - Rinse tissue with ice-cold PBS to remove excess blood.
 - Homogenize the tissue in PBS with protease inhibitors (typically 1g of tissue in 9 mL of PBS).
 - Centrifuge the homogenate at 5000 x g for 5 minutes.
 - Collect the supernatant for the assay. Determine the total protein concentration for normalization.
- ELISA Procedure (General Steps for a Sandwich ELISA Kit):
 - Prepare standards and samples according to the kit manufacturer's instructions.
 - Add standards and samples to the wells of the microplate pre-coated with an anti-NAMPT antibody.
 - Incubate as per the kit's protocol to allow NAMPT to bind to the immobilized antibody.
 - Wash the wells to remove unbound substances.
 - Add a biotin-conjugated anti-NAMPT detection antibody to the wells and incubate.
 - Wash the wells.
 - Add streptavidin-HRP conjugate and incubate.
 - Wash the wells.
 - Add a TMB substrate solution and incubate to develop color.
 - Add a stop solution to terminate the reaction.
 - Measure the absorbance at 450 nm using a microplate reader.

- Data Analysis:
 - Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
 - Determine the concentration of NAMPT in the samples by interpolating their absorbance values on the standard curve.
 - Normalize the NAMPT concentration to the total protein concentration of the tissue homogenate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tissue expression of NAMPT - Summary - The Human Protein Atlas [[proteinatlas.org](https://www.proteinatlas.org)]
- 2. Regulative Effect of Nampt on Tumor Progression and Cell Viability in Human Colorectal Cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. Expression of NAMPT is associated with breast invasive ductal carcinoma development and prognosis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. fn-test.com [fn-test.com]
- 5. Human NAMPT ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antikoerper-online.de]
- To cite this document: BenchChem. [Quantifying NAMPT Expression Levels in Tissues: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12369363#quantifying-nampt-expression-levels-in-tissues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com